6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S and a molecular weight of 249.52 . It is a thienopyrimidine, a class of compounds that are frequently used in medicinal chemistry due to their favorable biopharmaceutical profile and structural similarity to purines . They have been used in antimicrobial, antifungal agents, treatment of viral infections, bone diseases including osteoporosis, as adenosine A2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents .
Synthesis Analysis
The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment and allows obtaining the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is represented by the InChI code1S/C6H2BrClN2S/c7-4-1-3-5 (8)9-2-10-6 (3)11-4/h1-2H
and the SMILES string Clc1ncnc2sc (Br)cc12
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine include the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to 2-aminothiophenes with electron-withdrawing groups, such as cyano or ethoxycarbonyl group in position 3 and alkyl and/or aryl groups in positions 4 and 5 .Physical And Chemical Properties Analysis
6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Agents
The thienopyrimidine scaffold, which includes 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, is frequently used in the development of antimicrobial agents .
Antifungal Agents
Thienopyrimidines, including 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, have been used in the development of antifungal agents .
Treatment of Viral Infections
6-Bromo-4-chlorothieno[2,3-d]pyrimidine has potential applications in the treatment of viral infections .
Treatment of Bone Diseases
This compound has been used in the treatment of bone diseases, including osteoporosis .
Parkinson’s Disease Treatment
As an adenosine A2A receptor antagonist, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine has potential applications in the treatment of Parkinson’s disease .
Anti-HIV Agents
6-Bromo-4-chlorothieno[2,3-d]pyrimidine has been used in the development of anti-HIV agents .
Immunosuppressive Agents
This compound has potential applications as an immunosuppressive agent .
Anticancer Agents
6-Bromo-4-chlorothieno[2,3-d]pyrimidine has been used in the development of anticancer agents .
Each of these applications leverages the unique properties of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, demonstrating its versatility and importance in scientific research. It’s worth noting that the development of these applications often involves complex chemical synthesis processes .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
The thienopyrimidine scaffold, to which 6-Bromo-4-chlorothieno[2,3-d]pyrimidine belongs, is frequently used in medicinal chemistry . Given its wide range of applications, future research may focus on developing more efficient synthesis methods and exploring its potential uses in various therapeutic areas .
Mechanism of Action
Target of Action
Compounds with a similar thienopyrimidine scaffold are frequently used in medicinal chemistry for a variety of purposes, including as antimicrobial or antifungal agents, for treatment of viral infections, bone diseases including osteoporosis, as adenosine a2a receptor antagonists for parkinson’s disease, as antihiv agents, as immunosuppressive agents, and as anticancer agents .
Mode of Action
The thienopyrimidine core, to which this compound belongs, is known for its favorable biopharmaceutical profile and its structural similarity to purines .
Biochemical Pathways
Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
properties
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXHHOZGMSYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481264 | |
Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
CAS RN |
56844-12-3 | |
Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in medicinal chemistry?
A1: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine serves as a vital building block in synthesizing a diverse range of thienopyrimidine-based kinase inhibitors. [] These inhibitors hold immense potential for developing new drugs targeting various diseases.
Q2: What is the synthetic route for producing 6-bromo-4-chlorothieno[2,3-d]pyrimidine?
A2: The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves a four-step process starting from readily available and cost-effective starting materials. [] This efficient synthesis makes it suitable for large-scale production.
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